1,3,5,7-Tetrazocane

CAS No.: 6054-74-6

Cat. No.: VC1712977

Molecular Formula: C4H12N4

Molecular Weight: 116.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6054-74-6 |

|---|---|

| Molecular Formula | C4H12N4 |

| Molecular Weight | 116.17 g/mol |

| IUPAC Name | 1,3,5,7-tetrazocane |

| Standard InChI | InChI=1S/C4H12N4/c1-5-2-7-4-8-3-6-1/h5-8H,1-4H2 |

| Standard InChI Key | ZNXALBRTUNJVIH-UHFFFAOYSA-N |

| SMILES | C1NCNCNCN1 |

| Canonical SMILES | C1NCNCNCN1 |

Introduction

Chemical Structure and Properties of 1,3,5,7-Tetrazocane

Molecular Structure

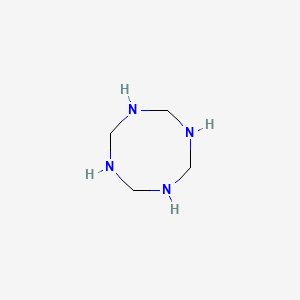

1,3,5,7-Tetrazocane has the molecular formula C4H12N4. The compound features an eight-membered ring with alternating carbon and nitrogen atoms. Each nitrogen atom in the ring has a hydrogen atom attached to it, and each carbon atom has two hydrogen atoms. This arrangement creates a saturated heterocyclic structure with four secondary amine groups .

The systematic name for this compound according to IUPAC nomenclature is 1,3,5,7-tetrazocane, though it is also referred to as octahydro-1,3,5,7-tetrazocine in some contexts . The alternating pattern of carbon and nitrogen atoms in the ring creates a structure with potential for various chemical modifications, particularly at the nitrogen positions.

The structure of 1,3,5,7-Tetrazocane can be represented using various chemical notations:

Physical and Chemical Properties

1,3,5,7-Tetrazocane is classified as a saturated organic heteromonocyclic parent and an azacycloalkane . The presence of four nitrogen atoms in the ring structure provides multiple sites for potential chemical reactions, particularly nucleophilic and electrophilic substitution reactions at the nitrogen centers.

Table 1: Physical Properties of 1,3,5,7-Tetrazocane

| Property | Value |

|---|---|

| Molecular Formula | C4H12N4 |

| Molecular Weight | 116.17 g/mol |

| CAS Number | 6054-74-6 |

| European Community (EC) Number | 227-969-4 |

| UNII | PV8EE8H6Q5 |

| ChEBI ID | CHEBI:38789 |

| DSSTox Substance ID | DTXSID5064097 |

| Creation Date (PubChem) | August 8, 2005 |

| Last Modified (PubChem) | February 22, 2025 |

The chemical reactivity of 1,3,5,7-Tetrazocane is primarily associated with the nitrogen atoms in the ring structure. These nitrogen atoms can undergo various substitution reactions, leading to the formation of derivatives such as nitro and nitroso compounds. The alternating arrangement of carbon and nitrogen atoms in the ring also contributes to the compound's unique chemical properties and reactivity patterns.

Derivatives of 1,3,5,7-Tetrazocane

Several important derivatives of 1,3,5,7-Tetrazocane have been synthesized and studied, with the most notable being nitro and nitroso-substituted variants. These derivatives have significantly different properties and applications compared to the parent compound.

1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)

1,3,5,7-Tetranitro-1,3,5,7-tetrazocane, commonly known as HMX (High Melting eXplosive) or octogen, is one of the most significant derivatives of 1,3,5,7-Tetrazocane. It is formed by replacing all four hydrogen atoms on the nitrogen atoms in the parent compound with nitro groups (-NO2).

HMX has the molecular formula C4H8N8O8 and is known by several synonyms, including cyclotetramethylenetetranitramine, octogen, octogene, 1,3,5,7-tetranitroperhydro-1,3,5,7-tetraazocine, tetranitro-tetraazacyclooctane, and 1,3,5,7-tetranitro-1,3,5,7-tetrazacyclooctane .

Table 2: Physical Properties of 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)

| Property | Value |

|---|---|

| Molecular Formula | C4H8N8O8 |

| Molecular Weight | 296.16 g/mol |

| Density | 1.890 g/mL |

| Molar Volume | 156.7 mL/mol |

| Dipole Moment | 4.67 D |

| Log10 Partition (octanol/water) | 0.16 |

| CAS Number | 2691-41-0 |

| SMILES | [O-]N+N1CN(CN(CN(C1)N+=O)N+=O)N+=O |

| InChIKey | UZGLIIJVICEWHF-UHFFFAOYSA-N |

HMX is characterized by its high detonation performance and thermal stability, making it a valuable component in military explosives and solid rocket propellants . It is one of the most powerful chemical explosives in use, with excellent energy characteristics that make it suitable for applications requiring high performance and reliability.

| Property | Value |

|---|---|

| Molecular Formula | C4H8N8O4 |

| Molecular Weight | 232.16 g/mol |

| CAS Number | 254899-48-4 |

| DSSTox Substance ID | DTXSID20610701 |

| Creation Date (PubChem) | December 5, 2007 |

| Last Modified (PubChem) | March 8, 2025 |

While the available search results provide limited information about the specific properties and applications of 1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane, nitroso compounds generally have different chemical and physical properties compared to their nitro counterparts. The nitroso group (-NO) contains one less oxygen atom than the nitro group (-NO2), which typically results in different reactivity patterns and energetic properties.

Research and Applications

The primary research and applications related to 1,3,5,7-Tetrazocane are centered around its derivatives, particularly HMX. As a high-energy density material, HMX has been extensively studied for its applications in explosives and propellants.

Energetic Materials Research

HMX is an important energetic material with high detonation and thermal stability, making it valuable in the field of propellants and explosives . Research has focused on understanding its decomposition mechanisms, improving its performance characteristics, and enhancing its safety properties.

One area of research has been the study of HMX in combination with other materials to create composite energetic materials with enhanced properties. For example, the combination of HMX with aluminum hydride (AlH3) has been investigated to understand how such composites might offer improved energetic performance .

Research shows that energetic materials with high active metal additives, such as aluminum hydride, have higher detonation and combustion properties . These composite materials can exhibit synergistic effects, where the combination of components leads to performance characteristics that exceed what would be expected from the individual components alone.

Thermal Decomposition Studies

Significant research has been conducted on the thermal decomposition of HMX, both alone and in combination with other materials. Studies using reactive force field simulations have provided insights into the molecular-level processes involved in HMX decomposition.

The thermal decomposition of HMX involves complex mechanisms. Pure HMX decomposition requires overcoming an energy barrier of approximately 133.57 kcal/mol . The primary decomposition pathway involves the rupture of N–O and C–N bonds . Understanding these mechanisms is crucial for predicting the behavior of HMX-based explosives and propellants under various conditions.

Research has shown that when HMX is combined with aluminum hydride (AlH3), the decomposition of the mixture is an exothermic reaction without an energy barrier . Active nano-AlH3 causes HMX to decompose rapidly at low temperatures, primarily through the rupture of N–O and C–N bonds . This represents a significant difference compared to the decomposition of pure HMX.

Adiabatic simulations have demonstrated that the energy release and temperature increase of HMX/AlH3 mixtures are much larger than those of pure HMX systems . This finding highlights the potential of such mixtures in applications requiring high energy release, such as propellants and explosives.

Synthetic Chemistry

The basic structure of 1,3,5,7-Tetrazocane also serves as a model for research in synthetic heterocyclic chemistry. The eight-membered ring with alternating carbon and nitrogen atoms provides a framework for studying the synthesis and properties of medium-sized heterocycles.

Related research includes the synthesis of compounds like 1,3,5,7(1,3)-tetrabenzenacyclooctaphane tetraamines, which have been prepared using Pd-catalyzed C–N bond coupling reactions . While these compounds have a different structure from 1,3,5,7-Tetrazocane, they represent related areas of research in heterocyclic chemistry.

Such synthetic studies contribute to our understanding of the chemistry of nitrogen-containing heterocycles and may lead to the development of new materials with useful properties. The principles and methods developed in these studies could potentially be applied to the synthesis of novel derivatives of 1,3,5,7-Tetrazocane with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume